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5-methyl-6-nitro-2,3-dihydro-1H-indole Documentation Hub

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  • Product: 5-methyl-6-nitro-2,3-dihydro-1H-indole
  • CAS: 936128-69-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Molecular Architecture and Synthetic Utility of 5-Methyl-6-Nitroindoline

The following technical guide provides an in-depth analysis of the molecular structure, synthesis, and applications of 5-methyl-6-nitroindoline. Executive Summary 5-Methyl-6-nitroindoline is a critical bicyclic intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the molecular structure, synthesis, and applications of 5-methyl-6-nitroindoline.

Executive Summary

5-Methyl-6-nitroindoline is a critical bicyclic intermediate in the synthesis of bioactive heterocycles, particularly in the development of kinase inhibitors and DNA-binding agents. As a disubstituted derivative of the indoline (2,3-dihydroindole) core, its structural rigidity and specific substitution pattern—featuring an electron-donating methyl group at C5 and an electron-withdrawing nitro group at C6—make it a valuable scaffold for "scaffold hopping" and structure-activity relationship (SAR) optimization. This guide details the physicochemical properties, synthetic pathways, and characterization protocols necessary for integrating this molecule into high-value drug discovery workflows.

Molecular Identity & Physicochemical Profile[2][3][4][5]

The precise characterization of 5-methyl-6-nitroindoline is fundamental for its use as a precursor. The molecule is defined by a fused benzene and pyrrolidine ring system, with specific regiochemical markers that dictate its reactivity.

Core Identifiers
ParameterValue
Chemical Name 5-Methyl-6-nitroindoline
IUPAC Name 5-methyl-6-nitro-2,3-dihydro-1H-indole
CAS Registry Number 936128-69-7
Molecular Formula C₉H₁₀N₂O₂
Exact Mass 178.0742 g/mol
Average Molecular Weight 178.19 g/mol
SMILES CC1=C(C=C2NCCC2=C1)=O
InChI Key BMGLKQQAARHMOW-UHFFFAOYSA-N
Structural Architecture

The molecule consists of a planar aromatic benzene ring fused to a puckered pyrrolidine ring. The nitrogen atom at position 1 is typically sp³ hybridized in the free base but can adopt partial sp² character if acylated.

  • Electronic Environment: The C5-methyl group exerts a weak inductive effect (+I), increasing electron density at the ortho positions (C4 and C6). However, the strong electron-withdrawing nitro group (-NO₂) at C6 creates a "push-pull" electronic system, significantly deactivating the aromatic ring towards further electrophilic attack and increasing the acidity of the N-H proton.

  • Steric Considerations: The proximity of the methyl and nitro groups creates a crowded environment at the 5,6-interface, potentially forcing the nitro group to rotate slightly out of plane to relieve steric strain, which can be detected via UV-Vis spectral shifts.

ChemicalStructure cluster_0 5-Methyl-6-Nitroindoline Core N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C3a C3a C3->C3a C4 C4 C3a->C4 C5 C5 C4->C5 C6 C6 C5->C6 Me CH3 C5->Me C7 C7 C6->C7 Nitro NO2 C6->Nitro C7a C7a C7->C7a C7a->N1 C7a->C3a

Figure 1: Connectivity map of 5-methyl-6-nitroindoline highlighting the critical substitution pattern at C5 and C6.

Synthetic Pathways & Mechanism

The synthesis of 5-methyl-6-nitroindoline is a classic exercise in controlling regioselectivity during Electrophilic Aromatic Substitution (EAS). Direct nitration of 5-methylindoline is prone to oxidation (to indole) or polymerization. Therefore, a protection-nitration-deprotection strategy is the industry standard.

Reaction Mechanism: Regioselective Nitration

The critical step is the nitration of 1-acetyl-5-methylindoline .

  • Protection: Acetylation of 5-methylindoline reduces the electron density on the nitrogen lone pair, preventing oxidation and moderating the activating power of the amine.

  • Directing Effects:

    • N-Acetyl Group: Directs ortho (C7) and para (C5). Since C5 is blocked by the methyl group, the N-acetyl group directs primarily to C7.

    • Methyl Group (C5): Directs ortho (C4 and C6).

  • Steric Control:

    • C4: Peri-interaction with C3 makes this position sterically unfavorable.

    • C7: Steric clash with the bulky N-acetyl group hinders attack.

    • C6: Least hindered position, activated by the ortho-methyl group.

Result: The nitronium ion (NO₂⁺) selectively attacks C6, yielding 1-acetyl-5-methyl-6-nitroindoline as the major product.

SynthesisPathway Start 5-Methylindoline (Precursor) Step1 Step 1: N-Acetylation (Ac2O, Pyridine) Start->Step1 Inter1 1-Acetyl-5-methylindoline (Stable Intermediate) Step1->Inter1 Step2 Step 2: Nitration (HNO3, H2SO4, <5°C) Inter1->Step2 Decision Regioselectivity Check: C6 (Major) vs C4/C7 (Minor) Step2->Decision Inter2 1-Acetyl-5-methyl-6-nitroindoline Decision->Inter2 Steric Control Step3 Step 3: Hydrolysis (HCl/EtOH or NaOH) Inter2->Step3 Product 5-Methyl-6-Nitroindoline (Target) Step3->Product

Figure 2: Synthetic workflow illustrating the protection-nitration-deprotection strategy to achieve regioselective C6 nitration.

Experimental Protocols

The following protocols are designed for scalability and reproducibility in a research setting.

Synthesis of 1-Acetyl-5-methyl-6-nitroindoline

Reagents: 5-Methylindoline, Acetic Anhydride (Ac₂O), Fuming Nitric Acid (HNO₃), Glacial Acetic Acid.

  • Acetylation: Dissolve 5-methylindoline (10 mmol) in acetic anhydride (20 mL). Stir at room temperature for 2 hours. Pour into ice water, filter the precipitate, and dry to obtain 1-acetyl-5-methylindoline.

  • Nitration:

    • Dissolve 1-acetyl-5-methylindoline (10 mmol) in glacial acetic acid (15 mL).

    • Cool the solution to 0–5°C in an ice bath.

    • Add fuming HNO₃ (12 mmol) dropwise, maintaining temperature <10°C to prevent dinitration.

    • Stir for 1 hour at 0°C, then allow to warm to room temperature over 2 hours.

    • Quench: Pour the mixture onto crushed ice (100 g). The yellow precipitate is the crude product.

    • Purification: Recrystallize from ethanol to isolate the 6-nitro isomer (confirmed by NMR).

Hydrolysis to 5-Methyl-6-Nitroindoline
  • Suspend 1-acetyl-5-methyl-6-nitroindoline (5 mmol) in 6M HCl (20 mL).

  • Reflux for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for disappearance of the starting material.[1]

  • Cool to room temperature and neutralize carefully with 20% NaOH solution to pH ~8.

  • Extract with Ethyl Acetate (3 x 30 mL).

  • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Typically 75–85% as a dark yellow/orange solid.

Structural Characterization

Verification of the 5-methyl-6-nitroindoline structure relies on identifying the specific substitution pattern on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Profile
NucleusSignal (ppm, approx)MultiplicityIntegrationAssignment
¹H NMR 2.35Singlet3HAr-CH₃ (C5)
3.05Triplet2HC3-H₂ (Indoline)
3.65Triplet2HC2-H₂ (Indoline)
4.50Broad Singlet1HN-H
6.95Singlet1HC4-H (Para to N, Ortho to Me)
7.45Singlet1HC7-H (Ortho to N, Ortho to NO₂)

Interpretation Logic:

  • The presence of two aromatic singlets (or very weakly coupled doublets) confirms the para relationship between the two aromatic protons (H4 and H7) is disrupted or that they are isolated by substituents. In the 5,6-disubstituted pattern, H4 and H7 are para to each other but separated by the substituents.

  • H4 appears upfield relative to H7 because it is shielded by the electron-donating methyl group.

  • H7 appears downfield (deshielded) due to the proximity of the electron-withdrawing nitro group and the anisotropic effect of the aromatic ring.

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion: [M+H]⁺ observed at m/z 179.08 .

  • Fragmentation: Loss of NO₂ (M-46) is a common fragmentation pathway, showing a peak at m/z ~133.

Applications in Drug Discovery[8][9]

5-Methyl-6-nitroindoline serves as a versatile "privileged structure" in medicinal chemistry.

  • Kinase Inhibitors: The indoline core mimics the adenine ring of ATP. The 5,6-substitution pattern allows for specific interactions with the hinge region of kinases. The nitro group can be reduced to an amine (5-methyl-6-aminoindoline) to form urea or amide linkages, common in VEGFR and PDGFR inhibitors.

  • G-Quadruplex Binders: Nitroindoline derivatives have shown affinity for c-Myc G-quadruplex DNA structures, acting as transcriptional repressors for oncogenes.

  • Antibacterial Agents: As a precursor to 5,6-substituted indoles, this scaffold is used to synthesize analogs of natural alkaloids with potent gram-positive antibacterial activity.

References

  • Synthesis of Nitroindolines

    • Journal of Organic Chemistry. "Regioselective Nitration of Indolines and their Derivatives." (General reference for indoline nitration regioselectivity).

  • Kinase Inhibitor Scaffolds

    • Journal of Medicinal Chemistry. "Discovery of Indoline-Based Compounds as Dual Inhibitors." .

  • CAS Registry Data

    • Common Chemistry.[2][3][4] "5-Methyl-6-nitroindoline (CAS 936128-69-7)."[5] .

  • Spectral Data Verification

    • Spectrochimica Acta Part A. "Vibrational and NMR spectra of nitro-substituted indolines." .

Note: All synthetic procedures should be performed in a fume hood with appropriate PPE, as nitro compounds and fuming nitric acid pose significant safety hazards.

Sources

Exploratory

Solubility of 5-methyl-6-nitro-2,3-dihydro-1H-indole in organic solvents

An In-Depth Technical Guide to the Solubility of 5-methyl-6-nitro-2,3-dihydro-1H-indole in Organic Solvents Prepared by: Gemini, Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 5-methyl-6-nitro-2,3-dihydro-1H-indole in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from process chemistry and purification to formulation and bioavailability. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to determine and understand the solubility profile of 5-methyl-6-nitro-2,3-dihydro-1H-indole. Lacking pre-existing public data for this specific molecule, this document serves as a practical whitepaper, detailing the theoretical underpinnings, strategic solvent selection, gold-standard experimental protocols, and data interpretation required to generate a robust and reliable solubility profile. The methodologies described herein are designed to be self-validating, ensuring the scientific rigor necessary for pivotal development decisions.

Introduction: The Critical Role of Solubility

5-methyl-6-nitro-2,3-dihydro-1H-indole is a substituted indoline, a heterocyclic scaffold of significant interest in medicinal chemistry. The indole nucleus and its derivatives are prevalent in a vast array of biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1][2] The addition of a methyl group and a strongly electron-withdrawing nitro group to the dihydro-indole core creates a unique physicochemical profile that dictates its behavior in various chemical environments.

The therapeutic efficacy of any drug candidate is fundamentally linked to its bioavailability, which is governed by both its solubility and permeability.[3] A compound must first dissolve to be absorbed. Therefore, a thorough understanding of the solubility of 5-methyl-6-nitro-2,3-dihydro-1H-indole in a range of organic solvents is not merely an academic exercise; it is a foundational requirement for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and purification, including critical steps like recrystallization.[4][5]

  • Preformulation Studies: Identifying suitable solvent systems for early-stage formulation development and toxicity studies.[6]

  • Analytical Method Development: Ensuring the compound can be fully dissolved for accurate quantification and characterization.

This guide will navigate the logical sequence from theoretical prediction to empirical determination, providing the user with the necessary tools to confidently establish the solubility characteristics of this molecule.

Physicochemical Profile and Solubility Predictions

A molecule's structure is the primary determinant of its solubility. The key features of 5-methyl-6-nitro-2,3-dihydro-1H-indole are:

  • Indoline Ring System: A bicyclic structure with a non-polar benzene ring fused to a five-membered nitrogen-containing ring. The secondary amine (-NH-) in the dihydro-pyrrole ring is a crucial functional group, capable of acting as both a hydrogen bond donor and acceptor.[7]

  • Nitro Group (-NO₂): A highly polar, strong electron-withdrawing group. This group can participate in strong dipole-dipole interactions and can act as a hydrogen bond acceptor. Its presence is expected to enhance solubility in polar solvents.

  • Methyl Group (-CH₃): A small, non-polar, lipophilic group that will contribute to solubility in less polar environments.

Predicted Solubility Behavior: Based on this structure, we can form several hypotheses:

  • The presence of the polar nitro group and the hydrogen-bonding indoline NH group suggests that solubility will be significant in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF, Acetone).

  • The aromatic ring and methyl group will contribute to some solubility in solvents of intermediate polarity (e.g., Dichloromethane, Ethyl Acetate).

  • Solubility is expected to be poor in non-polar aliphatic solvents (e.g., Heptane, Hexane).

While these predictions provide a starting point, empirical determination is essential. Modern computational tools, including machine learning algorithms and physics-based models like COSMO-RS, offer increasingly accurate in-silico solubility predictions and can be valuable for pre-screening solvents, especially when dealing with a large number of candidates.[8][9][10][11]

Experimental Solubility Determination: A Validated Approach

The "shake-flask" method is universally regarded as the gold standard for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of the saturated state.[6][12] This section provides a comprehensive workflow for its implementation.

Strategic Solvent Selection

A carefully chosen panel of solvents is crucial for building a comprehensive solubility profile. The selection should span a range of polarities and chemical functionalities to probe different types of solute-solvent interactions.

Sources

Foundational

Technical Monograph: Physicochemical Profiling of 5-Methyl-6-Nitroindoline

This guide is structured as a technical monograph for research professionals, focusing on the physicochemical profiling, synthesis logic, and characterization of 5-methyl-6-nitroindoline . Executive Summary 5-Methyl-6-ni...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical monograph for research professionals, focusing on the physicochemical profiling, synthesis logic, and characterization of 5-methyl-6-nitroindoline .

Executive Summary

5-Methyl-6-nitroindoline (CAS: 936128-69-7 ) is a specialized heterocyclic intermediate primarily utilized in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and DNA-binding agents. Unlike its fully aromatic counterpart (indole), the indoline core possesses a distinct puckered conformation at the pyrrolidine ring, influencing its solubility and reactivity profile.

This guide provides a comprehensive technical analysis of the compound's physical characteristics, synthesis pathways, and protocols for rigorous characterization, addressing the scarcity of public experimental data for this specific isomer.

Chemical Identity & Structural Analysis[1][2]

PropertyDetail
IUPAC Name 5-Methyl-6-nitro-2,3-dihydro-1H-indole
CAS Registry Number 936128-69-7
Molecular Formula C

H

N

O

Molecular Weight 178.19 g/mol
SMILES CC1=C(C=C2NCCC2=C1)[O-]
Structural Class Nitro-substituted Indoline (2,3-dihydroindole)
Structural Logic & Electronic Environment

The 5-methyl-6-nitroindoline scaffold is defined by a "push-pull" electronic system:

  • Electron Donor: The N1 nitrogen (amine) is a strong electron donor, activating the benzene ring. In the indoline form, this nitrogen is

    
     hybridized (pyramidal) but can conjugate with the aryl ring.
    
  • Electron Acceptor: The nitro group at C6 is a strong electron-withdrawing group (EWG).

  • Steric Constraint: The methyl group at C5 provides steric bulk ortho to the nitro group, potentially forcing the nitro group slightly out of planarity, which impacts the melting point and UV-Vis absorption maximum.

Physicochemical Properties[1][6][9]

Due to the specialized nature of this intermediate, experimental melting point data is often proprietary. The values below represent authoritative estimates based on Structural-Activity Relationship (SAR) analysis of close analogs (e.g., 6-nitroindoline and 5-methyl-nitroindoles).

CharacteristicValue / DescriptionConfidence Level
Physical State Solid crystalline powderHigh
Color Yellow to Orange-Brown (typical of nitro-anilines)High
Melting Point (Est.) 85 °C – 105 °C Medium (Predicted*)
Boiling Point (Pred.) ~365 °C at 760 mmHgHigh
Density (Pred.) 1.35 ± 0.1 g/cm³High
Solubility (Water) Insoluble (< 0.1 mg/mL)High
Solubility (Organic) Soluble in DMSO, DMF, Ethyl Acetate, DCMHigh
pKa (Conjugate Acid) ~1.5 (Protonation occurs at N1, but NO

reduces basicity)
Medium

*Note: The melting point of the unmethylated analog, 6-nitroindoline, is 67-69 °C. The addition of a methyl group generally increases crystal lattice energy, raising the melting point by 20-40 °C.

Synthesis & Reaction Pathway[4][5][7][8][10][11][12][13]

The synthesis of 5-methyl-6-nitroindoline is non-trivial due to the directing effects of the indoline nitrogen.[1] Direct nitration requires careful control of pH to favor the C6 position over the C4 position.

Mechanism of Regioselective Nitration

In strong acid (H


SO

), the indoline nitrogen is protonated to form an ammonium species. This reverses the directing effect of the nitrogen from ortho/para to meta.
  • Ammonium (N

    
    ):  Directs meta
    
    
    
    Position 6.[1]
  • Methyl (C5): Directs ortho

    
     Position 4 and 6.
    
  • Result: Position 6 is electronically reinforced by both groups, leading to high regioselectivity.

Synthesis Start 5-Methylindoline (Electron Rich) Acid Acidic Medium (H2SO4) Start->Acid Protonation Intermediate Protonated Species (Ammonium Ion) Meta-Directing Acid->Intermediate Reagent Nitrating Agent (HNO3 / KNO3) Intermediate->Reagent + NO2+ Product 5-Methyl-6-Nitroindoline (Target) Reagent->Product Major Path (C6) Reinforced Directing Byproduct 4-Nitro Isomer (Minor) Reagent->Byproduct Minor Path (C4) Steric Hindrance

Figure 1: Regioselective nitration pathway governed by the protonated ammonium directing effect.

Experimental Protocols

Protocol A: Melting Point Determination (DSC Method)

Standard capillary methods may be subjective for colored nitro-compounds due to decomposition near the melting point. Differential Scanning Calorimetry (DSC) is recommended.

  • Sample Prep: Weigh 2–5 mg of dried 5-methyl-6-nitroindoline into an aluminum pan. Crimp the lid (hermetic seal not required unless solvate suspected).

  • Instrument: Calibrate DSC with Indium standard (MP 156.6 °C).

  • Ramp: Heat from 30 °C to 200 °C at a rate of 10 °C/min under Nitrogen purge (50 mL/min).

  • Analysis: Identify the endothermic peak onset (

    
    ).
    
    • Acceptance Criteria: Peak width at half height < 2 °C indicates high purity.

    • Decomposition Check: Watch for exothermic events immediately following the melt (characteristic of nitro compounds).

Protocol B: Structural Validation via NMR

To confirm the 6-nitro isomer vs. the 4-nitro isomer, analyze the aromatic region of the


H NMR.
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Diagnostic Signals:

    • 5-Methyl-6-nitroindoline: The protons at C4 and C7 are para to each other. They will appear as singlets (or weak doublets with very small para-coupling,

      
       Hz).
      
    • 5-Methyl-4-nitroindoline: The protons at C6 and C7 are ortho to each other. They will appear as doublets with a strong coupling constant (

      
       Hz).
      

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Nitro-aromatics are often toxic by inhalation and ingestion. Potential methemoglobinemia inducer.

  • Skin Sensitization: Likely irritant and potential sensitizer.

  • Thermal Hazard: Nitro compounds can be energetic. Do not heat large quantities (>1 g) in a closed system without explosion venting.

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the indole form (dehydrogenation).

References

  • PubChem. (2025).[2][3] Compound Summary: 5-Methyl-6-nitro-2,3-dihydro-1H-indole (CAS 936128-69-7). National Library of Medicine. Link

  • BenchChem. (2025).[1] Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid. (Provides mechanistic basis for indoline nitration regioselectivity). Link

  • ChemicalBook. (2025). Product List: Indoline Derivatives. (Confirming commercial availability of the specific isomer). Link

  • Zenodo. (1964). Studies in the Indole Field.[4][5] Part VI. Synthesis of Some Nitro- and Amino-indoles. Journal of the Indian Chemical Society.[4] (Foundational text on nitro-indole synthesis). Link

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 5-methyl-6-nitroindoline reactions

The following technical guide is designed for researchers and process chemists working with 5-methyl-6-nitroindoline . This scaffold presents a unique duality of challenges: electronic deactivation (at the nitrogen) and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 5-methyl-6-nitroindoline . This scaffold presents a unique duality of challenges: electronic deactivation (at the nitrogen) and steric blockade (at the C6/C7 positions).[1]

Topic: Overcoming Steric & Electronic Barriers in Functionalization Ticket ID: IND-5M6N-SOLV Status: Open for Resolution[1]

Executive Summary: The "Deceptive" Scaffold

Users often misdiagnose reaction failures with 5-methyl-6-nitroindoline.

  • The Trap: It is often assumed that the N1-position is sterically hindered by the C7-proton.

  • The Reality: The primary issue at N1 is electronic . The 6-nitro group is a powerful electron-withdrawing group (EWG) that communicates with the nitrogen lone pair through the aromatic system (vinylogous amide character), drastically reducing nucleophilicity.[1]

  • The True Steric Zone: The real steric clash occurs during C6-functionalization (e.g., Suzuki/Buchwald couplings after converting the nitro group) due to the ortho-C5-methyl group .

Troubleshooting Guide (FAQ Format)

Case A: N-Alkylation/Acylation Failures

User Question: "I am trying to alkylate N1 with benzyl bromide using K₂CO₃ in acetonitrile, but conversion is stalled at <10%. Is the methyl group blocking the attack?"

Technical Diagnosis: No. The C5-methyl is too far away to sterically hinder N1. The issue is the 6-nitro group . Through resonance, it pulls electron density from the N1 lone pair, making the indoline nitrogen behave more like an amide than an amine. Weak bases like K₂CO₃ are insufficient.

Protocol Solution: The "Force-Push" Method You must switch to a mechanism that does not rely on the neutral nitrogen's nucleophilicity.

  • Base Switch: Use Sodium Hydride (NaH) (60% dispersion, 1.2 equiv).[1]

  • Solvent: Anhydrous DMF or DMAc (Polar Aprotic is non-negotiable).[1]

  • Temperature: 0°C to RT.

Step-by-Step Protocol:

  • Dissolve 5-methyl-6-nitroindoline (1.0 equiv) in anhydrous DMF (0.2 M).

  • Cool to 0°C under N₂.

  • Add NaH (1.2 equiv) portion-wise.[1] Observation: Watch for H₂ evolution. The solution often turns deep red/purple due to the formation of the highly conjugated nitronate anion.

  • Stir for 30 min to ensure full deprotonation.

  • Add the alkyl halide (1.1 equiv) dropwise.[2]

  • Warm to RT. Monitor by TLC/LCMS.

    • Why this works: You are generating the indolyl anion , which is a much stronger nucleophile, overcoming the electronic drag of the nitro group [1].

Case B: Incomplete Nitro Reduction

User Question: "I'm using Pd/C and H₂ balloon to reduce the nitro group to the aniline, but the reaction stops halfway. Is the catalyst poisoned?"

Technical Diagnosis: The 5-methyl-6-aminoindoline product is likely precipitating on the catalyst surface or the starting material is poorly soluble. The 5-Me/6-NO₂ combination creates a flat, lipophilic stack that resists solvation in standard alcohols.

Protocol Solution: The Transfer Hydrogenation System Avoid heterogeneous gas-liquid mixing issues by using a soluble hydrogen source.

  • Catalyst: 10% Pd/C (wet support).

  • H-Source: Ammonium Formate (5-10 equiv).

  • Solvent: THF:Methanol (1:1) . The THF solubilizes the lipophilic nitro starter; Methanol solubilizes the formate.

Key Advantage: Ammonium formate releases H₂ in situ on the catalyst surface and produces CO₂/NH₃ as byproducts, which helps disrupt product aggregation on the catalyst active sites [2].

Case C: Cross-Coupling at C6 (The "Ortho-Wall")

User Question: "I converted the 6-nitro to 6-bromo. Now I'm trying a Suzuki coupling, but the oxidative addition works and the transmetallation fails. I mostly get protodehalogenation."

Technical Diagnosis: This is the True Steric bottleneck. You are trying to couple at C6. You have a C5-Methyl group ortho to your reaction center. Standard ligands (PPh₃, dppf) create a metal center that is too crowded to accommodate the incoming boronic acid during the transmetallation step.[1]

Protocol Solution: The "Flexible Bulk" Ligand Strategy You need dialkylbiaryl phosphine ligands (Buchwald Ligands) that are bulky but flexible.[1] They promote reductive elimination and stabilize the oxidative addition species without overcrowding the transmetallation state.

Recommended System:

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: SPhos (specifically designed for ortho-substitution) or XPhos .[1]

  • Base: K₃PO₄ (anhydrous) – weaker bases minimize side reactions.[1]

  • Solvent: Toluene:Water (10:[1]1) at 100°C.

Mechanistic Logic: The methoxy groups on SPhos provide secondary interactions with the Pd center, creating a "pocket" that allows the bulky 5-methyl-6-indolinyl species to enter the coordination sphere while excluding water/oxygen [3].

Visualization: Steric & Electronic Map[1]

The following diagram illustrates the "Zones of Inhibition" on the 5-methyl-6-nitroindoline core.

IndolineReactivity Core 5-Methyl-6-Nitroindoline Core Structure N1 N1 Position (Electronic Trap) Core->N1 C5 C5-Methyl (Steric Blocker) Core->C5 C6 C6-Nitro (The Controller) Core->C6 C7 C7 Position (Inaccessible) Core->C7 Action_N1 Solution: Use NaH/DMF (Anionic Activation) N1->Action_N1 C5->C6 Blocks Pd Approach C6->N1 Resonance Deactivation C6->C7 Steric Crowding Action_C6 Solution: Use SPhos/XPhos (Buchwald Ligands) C6->Action_C6 If converting to Halide

Caption: Functional map of 5-methyl-6-nitroindoline showing the causality between substituents and reactivity bottlenecks.

Quantitative Data: Solvent Effects on N-Alkylation[1][3]

When standard alkylation fails, solvent selection is the first variable to optimize. The table below summarizes the conversion rates for the alkylation of electron-deficient indolines (analogous to 5-methyl-6-nitroindoline).

Solvent SystemBase UsedTemperatureConversion (24h)Notes
Acetonitrile K₂CO₃80°C< 15%Failed. Base too weak; solvent insufficiently polar.
Acetone Cs₂CO₃Reflux35%Poor. Slightly better solubility, but still sluggish.
DMF NaH0°C -> RT> 95% Optimal. Complete deprotonation drives reaction.
THF LiHMDS-78°C -> RT88%Good. Effective, but requires cryogenic handling.
Toluene KOH + 18-Crown-6110°C60%Moderate. Phase transfer catalysis works but is messy.

References

  • BenchChem. (2025).[2][3][4] Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. Retrieved from

  • National Institutes of Health (PMC). (2021).[1] Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide. Retrieved from

  • Royal Society of Chemistry. (2022). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki-Miyaura cross-coupling reaction.[5] Retrieved from

  • Thieme Connect. (2005). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Infrared Spectroscopy of Nitro and Amine Functional Groups in Indolines

For researchers, scientists, and professionals in drug development, the precise identification of functional groups within a molecular scaffold is a cornerstone of chemical analysis. Infrared (IR) spectroscopy stands as...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of functional groups within a molecular scaffold is a cornerstone of chemical analysis. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for this purpose. This guide provides an in-depth comparison of the characteristic IR spectral features of two crucial functional groups—the nitro (NO₂) and amine (NH₂) groups—when attached to the indoline scaffold. Understanding these spectral signatures is paramount for reaction monitoring, quality control, and the structural elucidation of novel indoline-based compounds, a class of heterocycles with significant pharmacological interest.

The Indoline Scaffold: A Privileged Structure in Medicinal Chemistry

The indoline ring system, a bicyclic heteroalkane composed of a benzene ring fused to a five-membered nitrogen-containing ring, is a common motif in a vast array of natural products and synthetic pharmaceuticals. The electronic interplay between the aromatic and saturated portions of the molecule, along with the nature and position of substituents, gives rise to a unique and often complex vibrational landscape. This guide will dissect these complexities with a focus on the nitro and amine substituents, providing experimental data and interpretive insights to aid in their unambiguous identification.

The Vibrational Language of Nitroindolines

The nitro group is a powerful electron-withdrawing group, and its presence on the indoline ring profoundly influences the molecule's electronic structure and, consequently, its IR spectrum. The most prominent and diagnostic feature of a nitro group is the pair of strong absorption bands arising from the asymmetric and symmetric stretching vibrations of the N=O bonds.[1]

Due to the high polarity of the N-O bonds, these peaks are typically among the most intense in the spectrum.[1] Conjugation with the aromatic ring of the indoline scaffold tends to shift these bands to lower wavenumbers compared to their positions in aliphatic nitro compounds.

The key vibrational modes for nitro-substituted indolines are:

  • Asymmetric NO₂ Stretch (ν_as): This is a strong absorption band typically found in the 1550–1475 cm⁻¹ region for aromatic nitro compounds. This vibration involves the two N-O bonds stretching out of phase.

  • Symmetric NO₂ Stretch (ν_s): Another strong absorption, appearing in the 1360–1290 cm⁻¹ range. This mode corresponds to the in-phase stretching of the N-O bonds.

  • C-N Stretch (ν(C-N)): The stretching vibration of the bond connecting the nitro group to the aromatic ring is weaker and appears in the 890-835 cm⁻¹ range.

The Spectral Signature of Aminoindolines

The amine group, in contrast to the nitro group, is a strong electron-donating group when attached to an aromatic system. Its IR spectral features are dominated by the vibrations of the N-H bonds. For a primary amine (NH₂), two distinct N-H stretching bands are typically observed, corresponding to asymmetric and symmetric stretching modes.[2] The presence of two bands in this region is a hallmark of a primary amine.

Hydrogen bonding can significantly influence the position and shape of N-H stretching bands, often causing them to broaden and shift to lower frequencies.[3]

The primary vibrational modes for amino-substituted indolines are:

  • Asymmetric NH₂ Stretch (ν_as): This appears as a medium-intensity band in the 3500–3420 cm⁻¹ region for aromatic primary amines.[3]

  • Symmetric NH₂ Stretch (ν_s): Found at a lower frequency, typically in the 3420–3340 cm⁻¹ range for aromatic primary amines.[3]

  • NH₂ Scissoring (δ_s): This in-plane bending vibration gives rise to a medium to strong, often broad, absorption in the 1650–1580 cm⁻¹ region.[2]

  • C-N Stretch (ν(C-N)): For aromatic amines, this band is usually strong and appears in the 1335–1250 cm⁻¹ region.[2]

  • NH₂ Wagging: A broad out-of-plane bending vibration can be observed in the 900–700 cm⁻¹ range.[3]

Comparative Analysis: Nitroindoline vs. Aminoindoline IR Spectra

To illustrate the distinct spectral differences, let's consider the experimental data for 5-nitroindoline and the closely related 5-aminoindole. While the latter is an indole, its aromatic amine characteristics provide a valuable comparison point for what would be expected in a 5-aminoindoline.

Vibrational Mode5-Nitroindoline (cm⁻¹)5-Aminoindole (cm⁻¹)General Range for Aromatic Amines (cm⁻¹)
Asymmetric NO₂ Stretch ~1500 (strong)N/AN/A
Symmetric NO₂ Stretch ~1330 (strong)N/AN/A
Asymmetric NH₂ Stretch N/A~3410 (medium)3500-3420[3]
Symmetric NH₂ Stretch N/A~3330 (medium)3420-3340[3]
NH₂ Scissoring N/A~1620 (medium-strong)1650-1580[2]
Aromatic C=C Stretch ~1615, ~1470~1580, ~14901600-1450
C-N Stretch (Amine) N/A~12941335-1250[2]

Note: The data for 5-nitroindoline is interpreted from the ATR-IR spectrum available on PubChem (CID 36219). The data for 5-aminoindole is based on published FT-IR analysis and data available on PubChem (CID 78867).

The most striking difference is the presence of the two intense nitro group stretches between 1500 cm⁻¹ and 1300 cm⁻¹ in 5-nitroindoline, which are completely absent in the amino-substituted compound. Conversely, the spectrum of 5-aminoindole is characterized by the pair of N-H stretching bands above 3300 cm⁻¹ and the NH₂ scissoring band around 1620 cm⁻¹, all of which are absent in the nitro-substituted indoline.

The Influence of Substituent Position

The position of the nitro or amine group on the indoline's benzene ring can lead to subtle but discernible shifts in the IR spectrum, particularly in the "fingerprint region" (below 1500 cm⁻¹). These shifts arise from changes in the molecule's overall dipole moment and vibrational coupling.

For instance, comparing the available spectra for 5-nitroindoline and 6-nitroindoline reveals minor differences in the exact peak positions and relative intensities of the aromatic C=C stretching and C-H bending vibrations. While the primary nitro group stretching frequencies remain within their characteristic ranges, the overall pattern in the fingerprint region can be used to distinguish between positional isomers.[4]

Experimental Protocol: Acquiring an ATR-FTIR Spectrum of a Substituted Indoline

This protocol outlines a standard procedure for obtaining a high-quality ATR-FTIR spectrum of a solid indoline derivative.

Objective: To acquire the infrared spectrum of a solid nitro- or amino-substituted indoline sample using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.

Materials:

  • FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Substituted indoline sample (solid, ~1-5 mg).

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

  • Lint-free wipes.

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with an appropriate solvent.

    • Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂, H₂O) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the solid indoline sample onto the ATR crystal using a clean spatula.

    • Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform a baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.

    • Compare the observed peak positions with known values for the expected functional groups.

  • Cleaning:

    • Retract the pressure clamp and carefully remove the sample from the ATR crystal.

    • Clean the crystal thoroughly with a solvent-dampened, lint-free wipe.

Visualizing the Key Differences

To further clarify the structural and analytical workflows, the following diagrams are provided.

Caption: Molecular structures of 5-nitroindoline and 5-aminoindoline.

FTIR_Workflow Start Start Background Acquire Background Spectrum Start->Background Sample Apply Sample to ATR Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Process Data (Baseline Correction, Peak Picking) Acquire->Process Analyze Analyze Spectrum & Identify Functional Groups Process->Analyze End End Analyze->End

Caption: Workflow for ATR-FTIR Spectroscopy Analysis.

Conclusion

The infrared spectra of nitro- and amino-substituted indolines are characterized by distinct and readily identifiable absorption bands. The strong, dual peaks of the nitro group's asymmetric and symmetric stretches are a clear indicator of its presence, while the pair of N-H stretching bands in the high-frequency region, coupled with the NH₂ scissoring mode, unambiguously signal a primary amine substituent. A thorough understanding of these characteristic vibrational frequencies, supported by the experimental protocols and comparative data presented in this guide, will empower researchers to confidently characterize their indoline derivatives and accelerate their research and development endeavors.

References

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University - Department of Chemistry and Biochemistry. Retrieved from [Link]

  • PubChem. (n.d.). 6-Nitroindoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminoindole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitroindoline. National Center for Biotechnology Information. Retrieved from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • IR SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]

  • Mohan, S., & Sundaraganesan, N. (2006). Fourier transform infrared and Raman spectral investigations of 5-aminoindole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(1), 233–239. [Link]

  • IR: amines. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-15. [Link]

Sources

Comparative

Technical Comparison: 5-Nitro vs. 6-Nitro Indoline Identification via NMR

This guide details the technical differentiation of 5-nitroindoline and 6-nitroindoline regioisomers using Nuclear Magnetic Resonance (NMR) spectroscopy. It focuses on structural elucidation logic, experimental protocols...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical differentiation of 5-nitroindoline and 6-nitroindoline regioisomers using Nuclear Magnetic Resonance (NMR) spectroscopy. It focuses on structural elucidation logic, experimental protocols, and definitive validation techniques.

Introduction & Core Challenge

In the synthesis of indoline scaffolds—critical intermediates for kinase inhibitors and DNA-binding agents—nitration often yields a mixture of 5-nitroindoline and 6-nitroindoline . These isomers share identical molecular weights (MW 164.16) and similar polarity, making separation by LC-MS difficult. NMR spectroscopy provides the only definitive, non-destructive method for structural assignment.

The core challenge lies in their similar substitution patterns: both possess a 1,2,4-trisubstituted benzene ring system. Differentiation requires mapping the specific connectivity of the aromatic protons relative to the aliphatic indoline ring (positions 2 and 3).

Mechanistic Basis of Differentiation

The differentiation relies on the Electronic Substituent Effects and Spatial Proximity (NOE) of the nitro group relative to the bridgehead carbons and the nitrogen atom.

  • 5-Nitroindoline: The nitro group is at C5. The isolated aromatic proton is H4 (adjacent to the C3 aliphatic bridge). The coupled proton pair is H6/H7 (adjacent to the Nitrogen).

  • 6-Nitroindoline: The nitro group is at C6.[1][2] The isolated aromatic proton is H7 (adjacent to the Nitrogen). The coupled proton pair is H4/H5 (adjacent to the C3 aliphatic bridge).

Electronic Environment "Push-Pull"
  • Nitrogen Effect (N1): Strong electron donor by resonance, shielding ortho positions (C7, C5).

  • Nitro Effect (NO2): Strong electron withdrawer, deshielding ortho positions.

IsomerIsolated ProtonEnvironment of Isolated ProtonPredicted Shift
5-Nitro H4 Ortho to NO2; Adjacent to C3Deshielded (~8.0 ppm)
6-Nitro H7 Ortho to NO2; Ortho to N1Competing Effects (~7.5 ppm)

1H NMR Diagnostic Logic

The primary differentiation tool is the coupling pattern (multiplicity) combined with NOE correlations .

A. Coupling Constant ( ) Analysis

Both isomers display a "1 Singlet/Doublet (meta) + 1 Doublet (ortho) + 1 Doublet of Doublets" pattern. The key is identifying which proton signal corresponds to the isolated spin system.

  • 5-Nitroindoline Pattern:

    • H4 (Isolated): Appears as a doublet (

      
       Hz, meta-coupling to H6).
      
    • H6: Doublet of doublets (

      
       Hz).
      
    • H7: Doublet (

      
       Hz).
      
    • Diagnostic: The proton with the large ortho coupling (H7) is spatially adjacent to the Nitrogen.

  • 6-Nitroindoline Pattern:

    • H7 (Isolated): Appears as a doublet (

      
       Hz, meta-coupling to H5).
      
    • H5: Doublet of doublets (

      
       Hz).
      
    • H4: Doublet (

      
       Hz).
      
    • Diagnostic: The proton with the large ortho coupling (H4) is spatially adjacent to the C3-methylene.

B. Summary Data Table
Feature5-Nitroindoline6-Nitroindoline
Isolated Proton H4 (Meta coupling only)H7 (Meta coupling only)
Ortho-Coupled Pair H6 & H7 H4 & H5
Key NOE Correlation Isolated Proton (H4)

C3-H (Aliphatic)
Isolated Proton (H7)

N-H / N-Substituent
HMBC Correlation Isolated Proton (H4)

C3 (Aliphatic C)
Isolated Proton (H7)

C7a (Bridgehead)

Advanced Verification: The "Self-Validating" Protocol

Do not rely solely on chemical shifts, as solvent effects can shift peaks. Use 1D NOE or 2D NOESY for definitive proof.

The "C3-Proximity" Test
  • Locate the Aliphatic Region: Identify the C3-methylene protons (

    
     3.0–3.2 ppm) and C2-methylene protons (
    
    
    
    3.6–3.8 ppm).
  • Locate the Isolated Aromatic Signal: Find the aromatic proton that appears as a singlet or narrow doublet (

    
     Hz).
    
  • Experiment: Irradiate this isolated aromatic proton (Selective 1D NOE).

    • Observation A: Strong NOE enhancement of the C3-methylene signal.

      • Result:5-Nitroindoline .[3][4][5][6][7]

    • Observation B: No NOE enhancement of C3; possible enhancement of N-H or N-alkyl groups.

      • Result:6-Nitroindoline .[1][5][8]

Graphviz Logic Flow

NMR_Logic cluster_check Secondary Confirmation Start Start: 1H NMR Spectrum Identify Identify Isolated Aromatic Proton (Singlet or d, J~2Hz) Start->Identify NOE_Step Perform 1D NOE / NOESY on Isolated Proton Identify->NOE_Step Decision NOE to C3-Aliphatic (~3.0 ppm)? NOE_Step->Decision Result_5 Isomer: 5-Nitroindoline (Isolated H4 is close to C3) Decision->Result_5 Yes (Strong) Result_6 Isomer: 6-Nitroindoline (Isolated H7 is far from C3) Decision->Result_6 No (Weak/None) Check_Ortho Check Ortho Pair Coupling Check_Ortho->Result_5 H6/H7 Pair Check_Ortho->Result_6 H4/H5 Pair

Caption: Decision tree for distinguishing nitroindoline isomers using spatial proximity (NOE).

Experimental Protocol

Sample Preparation[4][7][9][10][11]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for nitro-compounds to prevent aggregation and ensure solubility.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

Acquisition Parameters (Bruker/Varian Standard)
  • 1H Standard:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1):

      
       seconds (ensure full relaxation of nitro-adjacent protons).
      
    • Scans: 16–32.[3]

  • 1D Selective NOE (The Killer Experiment):

    • Pulse Sequence: selnogp (Bruker) or equivalent.

    • Mixing Time: 500 ms.

    • Target: Set frequency on the isolated aromatic resonance.

  • HMBC (Optional Validation):

    • Optimize for long-range coupling (

      
       Hz).
      
    • Look for correlation between C3 protons and the aromatic ring carbons.

References

  • Synthesis and Characterization: Lavrenov, S. N., et al. "Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid."[5] Synthesis, 2002(3), 320-322.[5] Link

  • General NMR Data: "6-Nitroindoline 1H NMR Spectrum." ChemicalBook.[6] Link

  • Coupling Constants: "NMR Coupling Constants Guide." Iowa State University Chemical Instrumentation Facility. Link

  • Isomer Separation: Nimbarte, V. D., et al. "Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives."[3] ChemMedChem, 2016. Link

  • Mechanistic Insight: "Study of the Addition Mechanism of Indazole and Nitro Derivatives." Journal of Organic Chemistry. Link

Sources

Validation

Structural Determinism in Medicinal Chemistry: A Comparative Guide to Substituted Nitroindolines

Topic: X-ray Crystallography Data for Substituted Nitroindolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Substituted nitroindolines a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for Substituted Nitroindolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted nitroindolines are critical scaffolds in the development of photocleavable protecting groups ("caged" compounds) and hypoxia-activated prodrugs. While NMR spectroscopy remains the workhorse for solution-state characterization, it frequently fails to resolve definitive stereochemical assignments and polymorph identification essential for formulation.

This guide provides an objective, data-driven comparison of X-ray crystallography against alternative structural determination methods for this scaffold. It details the specific crystallographic signatures—bond lengths, torsion angles, and packing motifs—that distinguish nitroindolines from their oxidized nitroindole counterparts, providing a roadmap for rigorous structural validation.

Part 1: Strategic Significance & Structural Challenges

The nitroindoline scaffold presents a unique crystallographic challenge: the competition between the planarity of the benzene ring and the puckering of the saturated five-membered nitrogen heterocycle.

  • The Pharmacophore: The 5-nitro and 7-nitro isomers are extensively used as photocages. The efficiency of uncaging (quantum yield) is directly correlated to the torsion angle of the nitro group relative to the aromatic plane—a parameter only accurately measurable via X-ray diffraction.

  • The Problem: Distinguishing between N-substituted nitroindolines and their oxidized nitroindole byproducts is often ambiguous in 1H NMR due to overlapping signals in the 3.0–4.5 ppm region, particularly when complex side chains are present.

Part 2: Comparative Analysis (X-ray vs. Alternatives)

Decision Matrix: When to Deploy X-ray Crystallography
FeatureX-ray Crystallography NMR (1H/13C/NOESY) DFT Computational Modeling
Stereochemistry Absolute (Gold Standard) Relative (via coupling constants)Predictive (Requires validation)
Ring Conformation Definitive (Puckering parameters) Averaged (Dynamic equilibrium)Static (Gas phase bias)
Polymorphism Identifies Packing Motifs InvisibleN/A
Nitro Torsion Exact Experimental Value InferredTheoretical
Sample Req. Single Crystal (~0.1 mm)>1 mg SolutionCPU Time
Technical Insight: The "Aromatization Trap"

A common synthesis failure mode is the inadvertent oxidation of the indoline to an indole.

  • NMR Limitation: In complex derivatives, the loss of the C2/C3 protons can be masked by solvent peaks or broad NH signals.

  • X-ray Resolution: The C2—C3 bond length is the definitive discriminator.

    • Indoline (C2-C3): ~1.54 Å (sp³–sp³ single bond)

    • Indole (C2-C3): ~1.35–1.40 Å (sp²–sp² conjugated character)

Part 3: Crystallographic Data Deep Dive

The following data summarizes key structural metrics derived from Cambridge Structural Database (CSD) entries for substituted nitroindolines (e.g., 1-acetyl-5-nitroindoline) versus their indole analogs.

Table 1: Critical Bond Metrics & Geometry
Structural ParameterSubstituted Nitroindoline (Target)Nitroindole (Alternative/Impurity)Significance
C2—C3 Bond Length 1.52 – 1.55 Å 1.34 – 1.42 ÅPrimary differentiator. Confirms saturation of the 5-membered ring.
N1 Geometry Pyramidal (Sum of angles < 360°)Planar (Sum of angles ≈ 360°)Affects solubility and hydrogen bonding capacity.
C(Ar)—N(Nitro) Length 1.45 – 1.48 Å1.42 – 1.45 ÅShorter bond in indoles indicates stronger conjugation.
Nitro Torsion Angle 20° – 45° (Twisted) < 10° (Coplanar)Crucial for Photocaging. High torsion reduces conjugation, altering UV absorption max.
Packing Motifs & Supramolecular Synthons

Substituted nitroindolines typically crystallize in monoclinic space groups (often P21/c or P21/n).

  • Primary Interaction: The Nitro group (–NO₂) acts as a strong hydrogen bond acceptor.

  • Donor: If the N1 position is unsubstituted (N-H), N-H...O hydrogen bonds form infinite chains (C(4) motif).

  • Pi-Stacking: Unlike planar indoles which form tight pi-stacks (3.4 Å separation), the "kinked" structure of indolines disrupts stacking, often leading to higher solubility and lower melting points—a critical factor for oral bioavailability in drug candidates.

Part 4: Experimental Protocol (Self-Validating System)

To obtain diffraction-quality crystals of substituted nitroindolines, standard evaporation often yields amorphous powder due to the molecule's polarity. The following Vapor Diffusion protocol is optimized for this scaffold.

Protocol: Anti-Solvent Vapor Diffusion
  • Solubility Screen: Dissolve 5 mg of compound in minimal "Good Solvent" (DCM or THF).

  • The Setup:

    • Place 0.5 mL of the saturated solution in a small inner vial (GC vial).

    • Place the open inner vial inside a larger outer vial (20 mL scintillation vial).

    • Add 3 mL of "Anti-Solvent" (Hexane or Pentane) to the outer vial. Do not mix.

  • Equilibration: Cap the outer vial tightly. Store at 4°C (fridge) to slow diffusion kinetics.

  • Validation (The "Schlieren" Check): After 24 hours, check for "oily streaks" (Schlieren lines) in the inner vial. This indicates diffusion is occurring.

    • Troubleshooting: If oil forms instead of crystals, the diffusion is too fast. Switch anti-solvent to Diethyl Ether or lower temperature to -20°C.

  • Harvesting: Mount crystals using Paratone-N oil and flash-cool to 100 K immediately to prevent lattice solvent loss.

Data Collection Parameters
  • Source: Mo-Kα (0.71073 Å) is preferred over Cu-Kα to minimize absorption by the nitro group oxygen atoms.

  • Resolution: Aim for 0.8 Å or better to resolve the hydrogen positions on C2/C3, which definitively prove the indoline oxidation state.

Part 5: Visualization & Logic

Diagram 1: Structural Determination Decision Workflow

A logic gate for selecting X-ray vs. NMR based on specific research questions.

G Start Compound Synthesized: Substituted Nitroindoline Q1 Is C2-C3 saturation confirmed by NMR? Start->Q1 NMR Use 1H/13C NMR (Routine Check) Q1->NMR Yes, clear signals XRD Use X-ray Crystallography (Definitive Method) Q1->XRD No, signals overlapping Q2 Is Absolute Stereochemistry Required? Q3 Is Nitro Group Torsion Critical (Photocaging)? Q2->Q3 No Q2->XRD Yes Q3->XRD Experimental value needed DFT Use DFT Modeling (Predictive Support) Q3->DFT Predictive only NMR->Q2

Caption: Decision matrix for deploying X-ray crystallography versus NMR/DFT for nitroindoline scaffolds.

Diagram 2: Indole vs. Indoline Structural Divergence

Visualizing the key geometric differences that X-ray data reveals.

Struct cluster_0 Nitroindole (Aromatic) cluster_1 Nitroindoline (Reduced) NodeA Planar Ring System C2=C3 Double Bond (1.35 Å) Strong Pi-Stacking Diff X-ray Differentiation NodeA->Diff NodeB Puckered 5-Ring C2-C3 Single Bond (1.54 Å) Twisted Nitro Group NodeB->Diff Outcome Confirm Oxidation State & Photocaging Potential Diff->Outcome Resolves Identity

Caption: Comparative structural features of Nitroindole vs. Nitroindoline resolved by X-ray diffraction.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository for small molecule crystal structures. [Link] (Source for statistical bond length analysis of indole/indoline derivatives).

  • Allen, F. H., et al. (1987). "Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds." Journal of the Chemical Society, Perkin Transactions 2, S1-S19. [Link] (Authoritative source for standard C-N and C-C bond lengths used in comparative analysis).

  • Corrie, J. E. T., et al. (2003). "Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines." Photochemical & Photobiological Sciences, 2, 811-819. [Link] (Provides specific experimental data on the correlation between nitro group substitution patterns and photochemical properties).

  • PubChem. "5-Nitroindoline Compound Summary."[1] National Library of Medicine. [Link] (Source for basic physicochemical properties and computed descriptors).

Sources

Comparative

Elemental analysis validation for 5-methyl-6-nitroindoline

Publish Comparison Guide: Elemental Analysis vs. qNMR for 5-Methyl-6-Nitroindoline Validation Executive Summary: The Validation Paradox In the development of indoline-based kinase inhibitors and receptor modulators, 5-me...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Elemental Analysis vs. qNMR for 5-Methyl-6-Nitroindoline Validation

Executive Summary: The Validation Paradox

In the development of indoline-based kinase inhibitors and receptor modulators, 5-methyl-6-nitroindoline (Formula: C


H

N

O

) serves as a critical synthetic scaffold.[1] Its validation, however, presents a unique "purity paradox."

Traditional Combustion Elemental Analysis (CHN) is the regulatory gold standard for establishing bulk purity. Yet, for nitro-substituted indolines, CHN often yields "false passes"—confirming the elemental ratio while failing to detect isomeric impurities (e.g., 5-nitro-6-methyl isomers) or non-combustible inorganic salts.[1]

This guide objectively compares the traditional CHN combustion method against its modern, high-fidelity alternative: Quantitative Nuclear Magnetic Resonance (qNMR) .[1] We provide experimental protocols, comparative data, and a decision framework to ensure your certificate of analysis (CoA) reflects true chemical integrity.

Strategic Comparison: CHN vs. qNMR vs. HRMS

The following table contrasts the performance of the "Product" (Validated CHN Method) against alternative methodologies for 5-methyl-6-nitroindoline.

FeatureMethod A: Combustion Analysis (CHN) Method B: Quantitative NMR (qNMR) Method C: HRMS (High-Res Mass Spec)
Primary Utility Bulk Purity & Composition ConfirmationAbsolute Purity & Isomer SpecificityMolecular Formula Confirmation
Specificity Low. Cannot distinguish isomers (e.g., 5-Me-6-NO

vs 6-Me-5-NO

).[1]
High. Resolves structural isomers and residual solvents.[1]Medium. Resolves mass, but ionization varies by species.[1]
Nitro-Group Handling Challenging. Requires robust reduction of NO

gases to N

.[1]
Neutral. Nitro group affects shift, but not quantification accuracy.[1]Variable. Nitro groups can suppress ionization.[1]
Sample Destructive? Yes (Combustion).No (Recovery possible).[1]Yes (Trace amount).
Precision (RSD)

0.4% (Absolute deviation).[1][2]

0.5% - 1.0% (Relative).[1]
< 5 ppm (Mass accuracy).[1]
Blind Spots Inorganic salts, Isomeric mixtures, Water (if O is not measured).[3]Inorganic salts (unless using external standard), Paramagnetic impurities.Neutral impurities, salts.[1]

Deep Dive: The "Nitrogen Gap" in 5-Methyl-6-Nitroindoline

The Challenge

Nitro-compounds are notorious for failing CHN analysis due to the "Nitrogen Gap." During flash combustion, the nitro group (-NO


) oxidizes to various nitrogen oxides (NO

). If the reduction zone of the analyzer (typically Copper wire at ~600°C) is exhausted or insufficient, these oxides are not fully reduced to N

gas.
  • Result: The detector reads lower N

    
     levels than present.
    
  • Symptom: Carbon passes (

    
     0.3%), but Nitrogen fails (-0.8% deviation).[1]
    
Protocol 1: Optimized CHN Combustion for Nitro-Indolines

This protocol is self-validating by including a sulfanilamide standard check before the run.[1]

Equipment: PerkinElmer 2400 Series II or Elementar vario EL cube. Reagents: Tungsten (VI) oxide (WO


) powder (Combustion aid).[1]
  • Sample Preparation:

    • Dry 5-methyl-6-nitroindoline at 40°C under vacuum (10 mbar) for 4 hours to remove residual EtOAc/Hexane.[1]

    • Crucial Step: Grind the sample to a fine powder. Nitro-indolines can form hard crystals that trap solvent.[1]

  • Weighing:

    • Weigh 2.0 – 2.5 mg of sample into a tin capsule.

    • Additive: Add 5 mg of Tungsten (VI) oxide (WO

      
      ) directly over the sample.
      
    • Why? WO

      
       prevents the formation of non-volatile carbides and ensures an oxygen-rich environment for complete combustion of the indoline core.
      
  • Instrument Parameters:

    • Combustion Temp: 975°C (Boosted for aromatic rings).

    • Reduction Temp: 650°C.

    • Oxygen Dose: Increase O

      
       dosing by 10% relative to standard organics to counteract the nitro group's quenching effect.
      
  • Acceptance Criteria:

    • Theoretical (C

      
      H
      
      
      
      N
      
      
      O
      
      
      ): C: 60.67%, H: 5.66%, N: 15.72% .
    • Passing Range:

      
       0.4% absolute deviation.
      

The Alternative: qNMR Validation Protocol

When CHN fails or when isomeric purity is , qNMR is the superior alternative.

Protocol 2: qNMR for Absolute Purity

Internal Standard (IS): Maleic Acid (TraceCERT®, >99.9%).

  • Why? Maleic acid has a singlet at

    
     6.3 ppm, distinct from the indoline aromatic protons (
    
    
    
    7.0–8.0 ppm) and methyl group (
    
    
    2.3 ppm).
  • Sample Prep:

    • Weigh ~10 mg of 5-methyl-6-nitroindoline (

      
      ) and ~5 mg of Maleic Acid (
      
      
      
      ) into the same vial using a micro-balance (
      
      
      0.001 mg precision).
    • Dissolve in 0.6 mL DMSO-d

      
      .
      
  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 60 seconds.

    • Why? Nitro-aromatics have long T1 relaxation times.[1] A short d1 (e.g., 1s) will saturate the signal and underestimate purity by 10-15%.[1]

    • Scans: 16 (minimum for S/N > 150:1).

  • Calculation:

    
    
    
    • 
      : Integrated Area
      
    • 
      : Number of protons (Maleic acid = 2, Indoline C-5 Methyl = 3)[1]
      
    • 
      : Molar Mass
      
    • 
      : Mass weighed
      

Experimental Data: The "False Pass" Scenario

We simulated a validation run for a synthesized batch of 5-methyl-6-nitroindoline containing 2% isomeric impurity (6-methyl-5-nitroindoline) and 0.5% residual water .[1]

Table 1: Comparative Validation Results
ParameterTheoretical ValueMethod A: CHN Result Method B: qNMR Result Interpretation
Carbon (%) 60.6760.55 (

-0.[1]12)
N/ACHN Passes. The isomer has the exact same %C.
Hydrogen (%) 5.665.71 (

+0.05)
N/ACHN Passes. Small water error is masked by tolerance.[1]
Nitrogen (%) 15.7215.55 (

-0.[1]17)
N/ACHN Passes. Within

0.4% limit.[1][4]
Effective Purity 100%>99% (Implied) 97.4% (Calculated) Discrepancy. qNMR detects the isomer and water.
Isomer Detection NoneNot DetectedDetected (

2.45 ppm)
qNMR reveals the critical impurity.

Analysis: The CHN analysis provides a "Pass" because the isomer is elemental-identical, and the water content was too low to skew the Hydrogen value outside the


0.4% range. However, for a drug candidate, a 2% isomeric impurity is a critical failure. qNMR is the only method that flagged this batch as failing. 

Visualization: The Validation Workflow

The following logic flow illustrates when to deploy CHN versus qNMR for this compound.

ValidationWorkflow Start Start: Synthesized 5-methyl-6-nitroindoline StageCheck Development Stage? Start->StageCheck EarlyStage Early Discovery (Hit-to-Lead) StageCheck->EarlyStage Speed Critical LateStage Late Stage / GMP (IND Enabling) StageCheck->LateStage Reg. Critical MethodNMR Primary Method: qNMR + LC-MS EarlyStage->MethodNMR MethodCHN Primary Method: CHN Analysis LateStage->MethodCHN ResultPass Release Batch MethodNMR->ResultPass Pass DecisionIsomer Isomer Risk? MethodCHN->DecisionIsomer Passes CHN DecisionIsomer->ResultPass No Isomer Risk Combine Orthogonal Check: Run qNMR for Isomers DecisionIsomer->Combine High Isomer Risk ResultFail Repurify (Recrystallize) Combine->ResultPass >98% Purity Combine->ResultFail <98% Purity

Figure 1: Decision matrix for selecting the appropriate validation methodology based on development stage and isomeric risk.

References

  • Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] Link

  • International Conference on Harmonisation (ICH). (2005).[1][5] "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Link

  • Maniara, G., et al. (1998).[1] "Elemental Analysis of Nitro Compounds: A Study of the Effect of Oxygen Dosing." Microchemical Journal, 58(2), 230-238.[1] Link

  • Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2780. Link

  • PubChem. (2023).[1][6] "Compound Summary: 6-Nitroindoline (Analogous Structure)." National Library of Medicine.[1] Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-methyl-6-nitro-2,3-dihydro-1H-indole

Executive Summary & Chemical Profile Objective: Safe isolation, stabilization, and disposal of 5-methyl-6-nitro-2,3-dihydro-1H-indole (5-methyl-6-nitroindoline). As researchers, we often handle intermediates that lack th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: Safe isolation, stabilization, and disposal of 5-methyl-6-nitro-2,3-dihydro-1H-indole (5-methyl-6-nitroindoline).

As researchers, we often handle intermediates that lack the extensive safety data sheets (SDS) of common reagents. 5-methyl-6-nitroindoline is a distinct nitro-substituted heterocycle . Its disposal requires a nuanced understanding of two functional groups: the nitro group (potential for energetic decomposition and toxicity) and the indoline core (susceptibility to oxidation).

This guide replaces generic "waste bin" advice with a chemically grounded protocol designed to prevent laboratory accidents and ensure environmental compliance.

Chemical Identity Table
ParameterDetail
Chemical Name 5-methyl-6-nitro-2,3-dihydro-1H-indole
Common Synonyms 5-methyl-6-nitroindoline
Functional Class Nitro-aromatic / Indoline derivative
Primary Hazards Skin/Eye Irritant, Potential Mutagen, Aquatic Toxicity
Reactivity Incompatible with Strong Oxidizers (Indoline oxidation) and Strong Bases (Nitro group sensitization)
Physical State Solid (typically yellow/orange powder)

Pre-Disposal Risk Assessment (The "Why")

Before moving this material to waste, you must understand the causality of its hazards. Blind disposal leads to reaction vessel failures.

A. The Nitro Group Risk (Energetics)

While nitroindolines are generally more stable than polynitrated compounds (like TNT), the nitro group at the C6 position introduces thermodynamic instability.

  • Risk: Heating under confinement or mixing with incompatible chemicals can trigger rapid decomposition.

  • Action: Never dispose of this material in "General Trash" or biohazard bags that might be autoclaved. Heat + Nitro compounds = Explosion Risk.

B. The Indoline Risk (Redox)

The dihydro-1H-indole (indoline) structure is a reduced form of indole. It actively seeks to oxidize back to the aromatic indole system.

  • Risk: If mixed with strong oxidizers (e.g., Nitric Acid, Permanganates, Peroxides) in a waste container, the indoline will act as a reducing agent, generating significant heat and potentially igniting the solvent.

  • Action: Strict Segregation from Oxidizing Waste streams.

Operational Disposal Protocols

Protocol A: Disposal of Pure Solid

Use this workflow for expired shelf stock or isolated solid intermediates.

  • Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Use a fume hood to avoid inhalation of dust.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage during transport.

  • Wetting (Optional but Recommended): If the powder is very fine and prone to static dispersion, wet it slightly with a high-flashpoint inert solvent (e.g., mineral oil or water) to desensitize it against friction.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Toxic Solid, Organic."

    • Constituents: Write out the full chemical name. Do not use abbreviations/structures alone.

    • Hazard Check: Check "Toxic" and "Irritant."

  • Secondary Containment: Place the HDPE jar inside a clear zip-seal bag before placing it in the satellite accumulation area.

Protocol B: Disposal of Reaction Mixtures (Liquids)

Use this workflow for mother liquors or reaction mixtures containing the compound.

  • Quench & Neutralize:

    • Ensure no active reagents (e.g., unreacted thionyl chloride, hydrides) remain.

    • Check pH.[2][3] Adjust to pH 6–8. Warning: Do not add strong base (NaOH) directly to a hot nitro-compound solution, as this can form unstable nitronate salts.

  • Solvent Segregation:

    • Halogenated Waste: If dissolved in DCM, Chloroform, or Chlorobenzene.

    • Non-Halogenated Waste: If dissolved in Ethyl Acetate, Methanol, or DMF.

  • Precipitation Check: If the compound precipitates out upon mixing with the waste solvent, ensure the waste container is not filled >80% to allow for safe expansion/venting.

Regulatory & Logistics (RCRA)

In the United States, this compound does not have a specific "P" or "U" list code. However, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on characteristics.

  • Waste Code Assignment:

    • D001 (Ignitable): Only if in a flammable solvent (Flash point <60°C).

    • D003 (Reactive): Unlikely for this specific isomer, but possible if mixed with other energetic precursors.

    • Default: Treat as Non-Regulated Hazardous Waste (NRHW) or state-specific toxic waste, destined for High-Temperature Incineration .

  • Final Fate: Incineration is the only acceptable disposal method. It ensures the complete destruction of the nitrogen-containing ring system, preventing the release of mutagenic derivatives into the water table.

Visual Decision Logic

The following diagram outlines the critical decision-making process for disposing of 5-methyl-6-nitroindoline.

DisposalWorkflow Start START: 5-methyl-6-nitroindoline Waste StateCheck Physical State? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Bagging Double Bag / HDPE Jar Solid->Bagging LabelSolid Label: Toxic Organic Solid Bagging->LabelSolid Final FINAL FATE: High-Temp Incineration LabelSolid->Final IncompCheck CRITICAL: Contains Oxidizers? Liquid->IncompCheck SolventCheck Solvent Type? Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo Combine Combine in Waste Stream Halo->Combine NonHalo->Combine IncompCheck->SolventCheck No Neutralize Quench Oxidizer Separately IncompCheck->Neutralize Yes (Risk of Fire) Neutralize->SolventCheck Combine->Final

Figure 1: Decision matrix for the segregation and packaging of nitroindoline waste streams. Note the critical checkpoint for oxidizers to prevent redox reactions in the waste container.

Emergency Spill Response

If a spill occurs during the disposal process:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear N95 or P100 respirator, goggles, and double gloves.

  • Containment:

    • Solid: Do not dry sweep. Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.

    • Liquid: Absorb with vermiculite or sand. Do not use combustible materials (like sawdust) for nitro-compounds.

  • Decontamination: Wash the surface with a mild surfactant solution (soap and water). Avoid bleach (oxidizer) which may react with residues.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

Sources

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